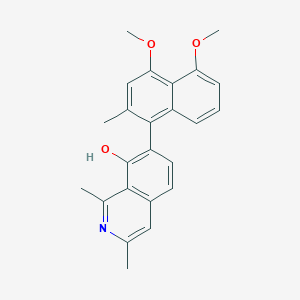
8-Isoquinolinol, 7-(4,5-dimethoxy-2-methyl-1-naphthalenyl)-1,3-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Isoquinolinol, 7-(4,5-dimethoxy-2-methyl-1-naphthalenyl)-1,3-dimethyl- is a complex organic compound with the molecular formula C26H31NO4. This compound is known for its unique structural features, which include an isoquinolinol core and a naphthalenyl group substituted with dimethoxy and methyl groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Isoquinolinol, 7-(4,5-dimethoxy-2-methyl-1-naphthalenyl)-1,3-dimethyl- typically involves multi-step organic reactions. The process begins with the preparation of the isoquinolinol core, followed by the introduction of the naphthalenyl group through a series of substitution reactions. Common reagents used in these steps include methylating agents, dimethoxy reagents, and catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification methods to ensure the compound’s purity and yield. The reaction conditions are optimized to achieve maximum efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
8-Isoquinolinol, 7-(4,5-dimethoxy-2-methyl-1-naphthalenyl)-1,3-dimethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce dihydro compounds.
Aplicaciones Científicas De Investigación
8-Isoquinolinol, 7-(4,5-dimethoxy-2-methyl-1-naphthalenyl)-1,3-dimethyl- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of complex organic molecules.
Mecanismo De Acción
The mechanism of action of 8-Isoquinolinol, 7-(4,5-dimethoxy-2-methyl-1-naphthalenyl)-1,3-dimethyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components.
Comparación Con Compuestos Similares
Similar Compounds
Isoquinoline Derivatives: Compounds with similar isoquinoline cores but different substituents.
Naphthalene Derivatives: Compounds with naphthalene groups substituted with various functional groups.
Uniqueness
8-Isoquinolinol, 7-(4,5-dimethoxy-2-methyl-1-naphthalenyl)-1,3-dimethyl- is unique due to its specific combination of isoquinolinol and naphthalenyl groups, along with the presence of dimethoxy and methyl substituents. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
| 68727-50-4 | |
Fórmula molecular |
C24H23NO3 |
Peso molecular |
373.4 g/mol |
Nombre IUPAC |
7-(4,5-dimethoxy-2-methylnaphthalen-1-yl)-1,3-dimethylisoquinolin-8-ol |
InChI |
InChI=1S/C24H23NO3/c1-13-11-20(28-5)23-17(7-6-8-19(23)27-4)21(13)18-10-9-16-12-14(2)25-15(3)22(16)24(18)26/h6-12,26H,1-5H3 |
Clave InChI |
JTZHYHRJMAAGGY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C2C(=C1C3=C(C4=C(C=C3)C=C(N=C4C)C)O)C=CC=C2OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Phenylisoindolo[1,2-a]isoquinoline-9,12-dione](/img/no-structure.png)
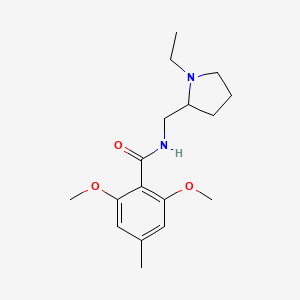
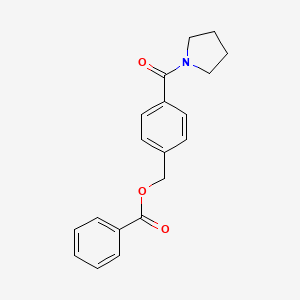


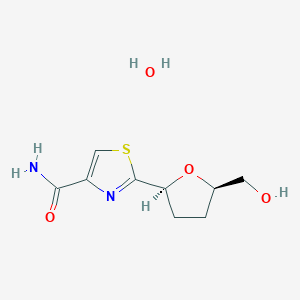
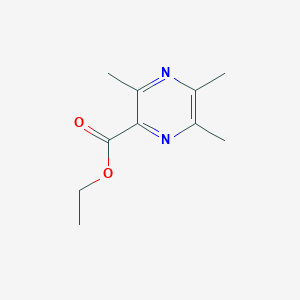
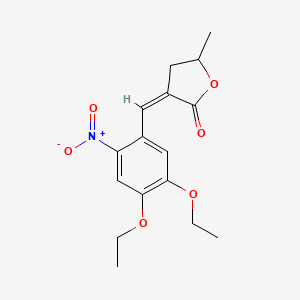
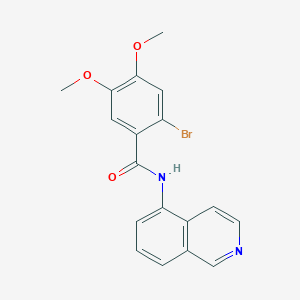
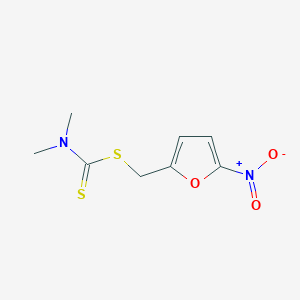

![Isoxazole, 5-[2-methoxy-2-(4-nitrophenyl)ethyl]-3-methyl-](/img/structure/B12903120.png)
